N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the hydroxy and phenyl groups in the piperidine ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Hydroxy and Phenyl Groups: Functionalization of the piperidine ring to introduce hydroxy and phenyl groups can be achieved through substitution reactions.
Attachment of the Prop-2-enamide Group: The final step involves the attachment of the prop-2-enamide group to the piperidine ring through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups in the piperidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A similar compound with a phenyl group attached to the piperidine ring.
4-Hydroxy-4-phenylpiperidine: Another similar compound with both hydroxy and phenyl groups attached to the piperidine ring.
Uniqueness
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-11-8-16(20)9-12-18(13-10-16)14-6-4-3-5-7-14/h2-7,20H,1,8-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRFEFUPEZLNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CCN(CC1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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